5-Acetyltaxachitriene A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

187988-48-3 |

|---|---|

Molecular Formula |

C34H46O14 |

Molecular Weight |

678.7 g/mol |

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |

InChI |

InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12+,32-17-/t26-,27-,28-,29-,30-,33+/m0/s1 |

InChI Key |

CVVZHAQTJYVJBN-WZAAIHJGSA-N |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)C)OC(=O)C)\C)/OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 5-Acetyltaxachitriene A: A Technical Guide on its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

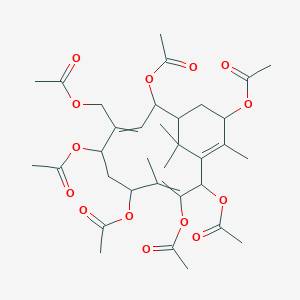

5-Acetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for its prominent member, the anticancer drug Paclitaxel (Taxol®). Unlike the complex tetracyclic core of paclitaxel, this compound possesses a distinctive bicyclic framework with a verticillene skeleton. Its discovery has contributed to the understanding of the vast chemical diversity within the Taxus genus and provides a unique molecular scaffold for potential drug discovery endeavors. This technical guide provides an in-depth overview of the discovery, origin, and fundamental characteristics of this compound.

Discovery and Origin

This compound was first isolated from the needles of the Chinese Yew, Taxus mairei (Lemée & H. Lév.) S.Y. Hu.[1] The discovery was the result of phytochemical investigations into the constituents of this plant species, which is a known source of various taxane diterpenoids. The identification of this compound, alongside other novel taxanes, highlighted the biosynthetic plasticity of Taxus mairei in producing structurally diverse secondary metabolites.[1]

Table 1: Discovery and Origin of this compound

| Parameter | Description |

| Compound Name | This compound |

| Chemical Class | Diterpenoid, Taxane |

| Core Skeleton | Bicyclic with a Verticillene Skeleton |

| Natural Source | Needles of Taxus mairei (Chinese Yew) |

| Geographical Origin of Source | China |

| Initial Publication Year | 1999 |

Physicochemical Properties and Structure

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₂H₃₂O₅ |

| Molecular Weight | 376.49 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Data not available in the public domain. |

| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in the public domain. |

| Mass Spectrometry (HR-EIMS) | Data not available in the public domain. |

| Appearance | Data not available in the public domain. |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of this compound based on standard methodologies for natural product chemistry. The specific parameters from the original discovery paper are not publicly available and would require access to the full publication.

Isolation of this compound

The isolation of this compound from the needles of Taxus mairei typically involves a multi-step extraction and chromatographic process.

Workflow for the Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Needles of Taxus mairei are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted exhaustively with an organic solvent such as methanol or ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with taxanes typically concentrating in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to separate the components into several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compound of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. This final step yields the pure this compound.

Structure Elucidation

The definitive structure of this compound was established using a combination of spectroscopic techniques.

Workflow for Structure Elucidation

Caption: Spectroscopic techniques used for the structure elucidation of this compound.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) or electron impact (EI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.

-

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy: Carbon-13 NMR indicates the number of carbon atoms and their chemical environments (e.g., carbonyls, alkenes, aliphatic carbons).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activities of this compound. While many taxanes exhibit cytotoxic properties against various cancer cell lines, the bioactivity of this particular bicyclic taxane has not been extensively reported in the scientific literature. Further research is required to evaluate its potential pharmacological effects.

Signaling Pathways

As there is no reported biological activity for this compound, there is currently no information on any signaling pathways that it may modulate.

Conclusion

This compound represents an interesting and structurally unique member of the taxane family, distinguished by its bicyclic verticillene skeleton. Its discovery from the needles of Taxus mairei underscores the rich chemical diversity of this plant genus. While the detailed experimental protocols and comprehensive biological evaluation of this compound remain to be fully disclosed in the public domain, the foundational knowledge of its discovery and origin provides a starting point for future research. Further investigation into the synthesis and biological properties of this compound is warranted to explore its potential as a novel therapeutic agent or a tool for chemical biology.

References

Unveiling 5-Acetyltaxachitriene A: A Technical Guide on its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its prominent member, the anticancer drug Paclitaxel (Taxol®). Unlike the complex tetracyclic core of paclitaxel, this compound possesses a distinctive bicyclic framework with a verticillene skeleton. Its discovery has contributed to the understanding of the vast chemical diversity within the Taxus genus and provides a unique molecular scaffold for potential drug discovery endeavors. This technical guide provides an in-depth overview of the discovery, origin, and fundamental characteristics of this compound.

Discovery and Origin

This compound was first isolated from the needles of the Chinese Yew, Taxus mairei (Lemée & H. Lév.) S.Y. Hu.[1] The discovery was the result of phytochemical investigations into the constituents of this plant species, which is a known source of various taxane diterpenoids. The identification of this compound, alongside other novel taxanes, highlighted the biosynthetic plasticity of Taxus mairei in producing structurally diverse secondary metabolites.[1]

Table 1: Discovery and Origin of this compound

| Parameter | Description |

| Compound Name | This compound |

| Chemical Class | Diterpenoid, Taxane |

| Core Skeleton | Bicyclic with a Verticillene Skeleton |

| Natural Source | Needles of Taxus mairei (Chinese Yew) |

| Geographical Origin of Source | China |

| Initial Publication Year | 1999 |

Physicochemical Properties and Structure

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₂H₃₂O₅ |

| Molecular Weight | 376.49 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Data not available in the public domain. |

| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in the public domain. |

| Mass Spectrometry (HR-EIMS) | Data not available in the public domain. |

| Appearance | Data not available in the public domain. |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of this compound based on standard methodologies for natural product chemistry. The specific parameters from the original discovery paper are not publicly available and would require access to the full publication.

Isolation of this compound

The isolation of this compound from the needles of Taxus mairei typically involves a multi-step extraction and chromatographic process.

Workflow for the Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Needles of Taxus mairei are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted exhaustively with an organic solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with taxanes typically concentrating in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to separate the components into several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compound of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. This final step yields the pure this compound.

Structure Elucidation

The definitive structure of this compound was established using a combination of spectroscopic techniques.

Workflow for Structure Elucidation

Caption: Spectroscopic techniques used for the structure elucidation of this compound.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) or electron impact (EI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.

-

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy: Carbon-13 NMR indicates the number of carbon atoms and their chemical environments (e.g., carbonyls, alkenes, aliphatic carbons).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activities of this compound. While many taxanes exhibit cytotoxic properties against various cancer cell lines, the bioactivity of this particular bicyclic taxane has not been extensively reported in the scientific literature. Further research is required to evaluate its potential pharmacological effects.

Signaling Pathways

As there is no reported biological activity for this compound, there is currently no information on any signaling pathways that it may modulate.

Conclusion

This compound represents an interesting and structurally unique member of the taxane family, distinguished by its bicyclic verticillene skeleton. Its discovery from the needles of Taxus mairei underscores the rich chemical diversity of this plant genus. While the detailed experimental protocols and comprehensive biological evaluation of this compound remain to be fully disclosed in the public domain, the foundational knowledge of its discovery and origin provides a starting point for future research. Further investigation into the synthesis and biological properties of this compound is warranted to explore its potential as a novel therapeutic agent or a tool for chemical biology.

References

The Biosynthesis of 5-Acetyltaxachitriene A: A Technical Guide for Researchers

Abstract

5-Acetyltaxachitriene A is a highly oxygenated and acetylated taxoid, a class of diterpenoid compounds with significant pharmaceutical interest due to the anticancer properties of its famous member, paclitaxel (B517696) (Taxol). While the biosynthesis of paclitaxel has been extensively studied, the pathways leading to the vast diversity of other taxoids, such as this compound, are less defined and represent a complex network of enzymatic reactions. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps, presenting quantitative data, and outlining key experimental protocols. This document is intended for researchers, scientists, and drug development professionals working on the biosynthesis, metabolic engineering, and discovery of novel taxoids.

Introduction

The taxane (B156437) diterpenoids, produced by various yew species (Taxus), represent a large and structurally diverse family of natural products. The intricate carbon skeleton of taxanes undergoes a series of post-cyclization modifications, primarily hydroxylations and acylations, to generate hundreds of distinct taxoids. This compound, isolated from Taxus mairei, is a prime example of this chemical diversity, featuring a taxachitriene core with extensive acetylation. Understanding its biosynthetic pathway is crucial for harnessing metabolic engineering strategies to produce this and other novel taxoids for potential therapeutic applications.

The biosynthesis of this compound is not a linear pathway but rather a branch from the central taxoid biosynthetic route that leads to paclitaxel. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization, hydroxylation, and acetylation reactions catalyzed by a suite of specialized enzymes.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Taxane Skeleton: The initial steps involve the cyclization of the linear GGPP molecule to form the characteristic tricyclic taxane core.

-

Oxygenation of the Taxane Core: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the taxane ring.

-

Acylation of the Hydroxylated Core: Acetyl and other acyl groups are transferred to the hydroxylated taxane intermediate by various acyltransferases.

The following diagram illustrates the proposed biosynthetic pathway leading to a key intermediate, taxadien-5α-yl acetate, which serves as a branching point for the synthesis of various taxoids, including the precursors to this compound.

Formation of the Taxane Skeleton

The committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent hydrocarbon of the taxane family.[1] This complex rearrangement is catalyzed by a single enzyme, taxadiene synthase (TS) .

Oxygenation of the Taxane Core

Following the formation of the taxadiene backbone, a series of oxidative modifications are initiated by cytochrome P450-dependent monooxygenases. The first of these is the hydroxylation at the C5 position, catalyzed by taxadiene 5α-hydroxylase (T5H) , which belongs to the CYP725A4 subfamily. This reaction is accompanied by a migration of the double bond from C4(5) to C4(20).

Subsequent hydroxylations at positions C2, C7, C9, C10, and C13 are catalyzed by a family of related cytochrome P450 enzymes (CYP725A family). The precise sequence of these hydroxylation events is not strictly linear and can vary, leading to a diverse array of polyhydroxylated taxoid intermediates. The order of hydroxylation is thought to be influenced by the substrate specificity of the individual hydroxylases.

Acylation of the Hydroxylated Core

The hydroxylated taxane core undergoes extensive acylation, primarily acetylation, to yield the final product. The first acylation is the transfer of an acetyl group to the C5 hydroxyl of taxadien-5α-ol, a reaction catalyzed by taxadien-5α-ol O-acetyltransferase (TAT) .[2]

Further acetylations at positions C2, C7, C9, C10, and C13 are carried out by a suite of taxoid O-acetyltransferases. One such enzyme, TAX19 , has been shown to exhibit broader substrate specificity, acetylating both C5 and C13 positions. The combinatorial action of these acetyltransferases on various hydroxylated intermediates is responsible for the generation of highly acetylated taxoids like this compound. The formation of the acetoxymethyl group likely involves a hydroxylation of a methyl group followed by acetylation.

Quantitative Data

The following tables summarize key quantitative data for some of the enzymes involved in the early stages of taxoid biosynthesis. Data for the specific enzymes leading to this compound are limited due to the complexity of the pathway.

Table 1: Michaelis-Menten Constants (Km) of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Source Organism |

| Taxadiene Synthase (TS) | GGPP | 0.6 ± 0.1 | Taxus brevifolia |

| Taxadiene 5α-hydroxylase (T5H) | Taxa-4(5),11(12)-diene | ~1 | Taxus cuspidata |

| Taxadien-5α-ol O-acetyltransferase (TAT) | Taxadien-5α-ol | 9.2 ± 1.2 | Taxus cuspidata |

| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 3.5 ± 0.5 | Taxus cuspidata |

Table 2: Product Titers from Engineered Microbial Systems

| Product | Host Organism | Titer (mg/L) |

| Taxadiene | Escherichia coli | 130 |

| Taxadien-5α-ol | Saccharomyces cerevisiae | 58 |

| Taxadien-5α-yl acetate | Saccharomyces cerevisiae | 3.7 |

Experimental Protocols

The characterization of the enzymes in the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression of Biosynthetic Enzymes

A common strategy for characterizing taxoid biosynthetic enzymes is to express the corresponding genes in a heterologous host, such as E. coli or S. cerevisiae. This allows for the production of sufficient quantities of the enzyme for in vitro assays.

Workflow for Heterologous Expression and a subsequent in-vitro Enzyme Assay:

References

The Biosynthesis of 5-Acetyltaxachitriene A: A Technical Guide for Researchers

Abstract

5-Acetyltaxachitriene A is a highly oxygenated and acetylated taxoid, a class of diterpenoid compounds with significant pharmaceutical interest due to the anticancer properties of its famous member, paclitaxel (Taxol). While the biosynthesis of paclitaxel has been extensively studied, the pathways leading to the vast diversity of other taxoids, such as this compound, are less defined and represent a complex network of enzymatic reactions. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps, presenting quantitative data, and outlining key experimental protocols. This document is intended for researchers, scientists, and drug development professionals working on the biosynthesis, metabolic engineering, and discovery of novel taxoids.

Introduction

The taxane diterpenoids, produced by various yew species (Taxus), represent a large and structurally diverse family of natural products. The intricate carbon skeleton of taxanes undergoes a series of post-cyclization modifications, primarily hydroxylations and acylations, to generate hundreds of distinct taxoids. This compound, isolated from Taxus mairei, is a prime example of this chemical diversity, featuring a taxachitriene core with extensive acetylation. Understanding its biosynthetic pathway is crucial for harnessing metabolic engineering strategies to produce this and other novel taxoids for potential therapeutic applications.

The biosynthesis of this compound is not a linear pathway but rather a branch from the central taxoid biosynthetic route that leads to paclitaxel. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization, hydroxylation, and acetylation reactions catalyzed by a suite of specialized enzymes.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Taxane Skeleton: The initial steps involve the cyclization of the linear GGPP molecule to form the characteristic tricyclic taxane core.

-

Oxygenation of the Taxane Core: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the taxane ring.

-

Acylation of the Hydroxylated Core: Acetyl and other acyl groups are transferred to the hydroxylated taxane intermediate by various acyltransferases.

The following diagram illustrates the proposed biosynthetic pathway leading to a key intermediate, taxadien-5α-yl acetate, which serves as a branching point for the synthesis of various taxoids, including the precursors to this compound.

Formation of the Taxane Skeleton

The committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent hydrocarbon of the taxane family.[1] This complex rearrangement is catalyzed by a single enzyme, taxadiene synthase (TS) .

Oxygenation of the Taxane Core

Following the formation of the taxadiene backbone, a series of oxidative modifications are initiated by cytochrome P450-dependent monooxygenases. The first of these is the hydroxylation at the C5 position, catalyzed by taxadiene 5α-hydroxylase (T5H) , which belongs to the CYP725A4 subfamily. This reaction is accompanied by a migration of the double bond from C4(5) to C4(20).

Subsequent hydroxylations at positions C2, C7, C9, C10, and C13 are catalyzed by a family of related cytochrome P450 enzymes (CYP725A family). The precise sequence of these hydroxylation events is not strictly linear and can vary, leading to a diverse array of polyhydroxylated taxoid intermediates. The order of hydroxylation is thought to be influenced by the substrate specificity of the individual hydroxylases.

Acylation of the Hydroxylated Core

The hydroxylated taxane core undergoes extensive acylation, primarily acetylation, to yield the final product. The first acylation is the transfer of an acetyl group to the C5 hydroxyl of taxadien-5α-ol, a reaction catalyzed by taxadien-5α-ol O-acetyltransferase (TAT) .[2]

Further acetylations at positions C2, C7, C9, C10, and C13 are carried out by a suite of taxoid O-acetyltransferases. One such enzyme, TAX19 , has been shown to exhibit broader substrate specificity, acetylating both C5 and C13 positions. The combinatorial action of these acetyltransferases on various hydroxylated intermediates is responsible for the generation of highly acetylated taxoids like this compound. The formation of the acetoxymethyl group likely involves a hydroxylation of a methyl group followed by acetylation.

Quantitative Data

The following tables summarize key quantitative data for some of the enzymes involved in the early stages of taxoid biosynthesis. Data for the specific enzymes leading to this compound are limited due to the complexity of the pathway.

Table 1: Michaelis-Menten Constants (Km) of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Source Organism |

| Taxadiene Synthase (TS) | GGPP | 0.6 ± 0.1 | Taxus brevifolia |

| Taxadiene 5α-hydroxylase (T5H) | Taxa-4(5),11(12)-diene | ~1 | Taxus cuspidata |

| Taxadien-5α-ol O-acetyltransferase (TAT) | Taxadien-5α-ol | 9.2 ± 1.2 | Taxus cuspidata |

| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 3.5 ± 0.5 | Taxus cuspidata |

Table 2: Product Titers from Engineered Microbial Systems

| Product | Host Organism | Titer (mg/L) |

| Taxadiene | Escherichia coli | 130 |

| Taxadien-5α-ol | Saccharomyces cerevisiae | 58 |

| Taxadien-5α-yl acetate | Saccharomyces cerevisiae | 3.7 |

Experimental Protocols

The characterization of the enzymes in the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression of Biosynthetic Enzymes

A common strategy for characterizing taxoid biosynthetic enzymes is to express the corresponding genes in a heterologous host, such as E. coli or S. cerevisiae. This allows for the production of sufficient quantities of the enzyme for in vitro assays.

Workflow for Heterologous Expression and a subsequent in-vitro Enzyme Assay:

References

An In-depth Technical Guide to the Chemical Structure of 5-Acetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a complex diterpenoid belonging to the taxane (B156437) family of natural products. Taxanes are a class of compounds originally isolated from plants of the genus Taxus (yew trees) and are of significant interest to the pharmaceutical industry due to their potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its isolation. Additionally, a representative signaling pathway for the biological action of taxanes is presented.

Chemical Structure and Properties

This compound is a highly oxygenated taxane with the chemical formula C34H46O14. Its structure is characterized by a bicyclo[9.3.1]pentadecane core, which is common to many taxoids. The molecule is extensively acetylated, contributing to its lipophilicity.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H46O14 | PubChem |

| Molecular Weight | 678.7 g/mol | PubChem |

| IUPAC Name | [(1R,2S,3E,5S,7R,8E,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate (B1210297) | BOC Sciences[] |

| CAS Number | 187988-48-3 | BOC Sciences[] |

| Appearance | Powder | BOC Sciences[] |

| Purity | >98.0% | BOC Sciences[] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | BOC Sciences[] |

| Storage | Store at -20°C | BOC Sciences[] |

Spectroscopic Data

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Expected ¹³C Chemical Shift (δC, ppm) | Expected ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Data for this specific compound is not publicly available. The table structure is provided as a template. |

Note: The actual chemical shifts and coupling constants would be determined from 1D and 2D NMR experiments such as ¹H-¹H COSY, HSQC, and HMBC.

Experimental Protocols

Isolation of this compound from Taxus mairei

This compound is a natural product extracted from the needles of the yew tree, Taxus mairei.[] The following is a generalized experimental protocol for the isolation of taxane diterpenoids from Taxus mairei, which would be applicable for obtaining this compound. This protocol is based on methodologies reported in the scientific literature for the isolation of similar compounds from the same source.

1. Plant Material Collection and Preparation:

-

Needles of Taxus mairei are collected and air-dried in the shade.

-

The dried needles are ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude ethanol extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The taxane diterpenoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the fractions containing the target compound is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

The final purification is typically performed by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column, to yield pure this compound.

5. Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), and high-resolution mass spectrometry (HR-MS).

Biological Activity and Signaling Pathway

Taxanes, as a class of compounds, are well-established as potent anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Mechanism of Action of Taxanes

Taxanes bind to the β-tubulin subunit of microtubules, which are key components of the cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. The stabilization of microtubules disrupts the normal dynamic instability required for various cellular processes, most critically, the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Below is a diagram illustrating the general signaling pathway for taxane-induced apoptosis.

References

An In-depth Technical Guide to the Chemical Structure of 5-Acetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a complex diterpenoid belonging to the taxane family of natural products. Taxanes are a class of compounds originally isolated from plants of the genus Taxus (yew trees) and are of significant interest to the pharmaceutical industry due to their potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its isolation. Additionally, a representative signaling pathway for the biological action of taxanes is presented.

Chemical Structure and Properties

This compound is a highly oxygenated taxane with the chemical formula C34H46O14. Its structure is characterized by a bicyclo[9.3.1]pentadecane core, which is common to many taxoids. The molecule is extensively acetylated, contributing to its lipophilicity.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H46O14 | PubChem |

| Molecular Weight | 678.7 g/mol | PubChem |

| IUPAC Name | [(1R,2S,3E,5S,7R,8E,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | BOC Sciences[] |

| CAS Number | 187988-48-3 | BOC Sciences[] |

| Appearance | Powder | BOC Sciences[] |

| Purity | >98.0% | BOC Sciences[] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | BOC Sciences[] |

| Storage | Store at -20°C | BOC Sciences[] |

Spectroscopic Data

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Expected ¹³C Chemical Shift (δC, ppm) | Expected ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Data for this specific compound is not publicly available. The table structure is provided as a template. |

Note: The actual chemical shifts and coupling constants would be determined from 1D and 2D NMR experiments such as ¹H-¹H COSY, HSQC, and HMBC.

Experimental Protocols

Isolation of this compound from Taxus mairei

This compound is a natural product extracted from the needles of the yew tree, Taxus mairei.[] The following is a generalized experimental protocol for the isolation of taxane diterpenoids from Taxus mairei, which would be applicable for obtaining this compound. This protocol is based on methodologies reported in the scientific literature for the isolation of similar compounds from the same source.

1. Plant Material Collection and Preparation:

-

Needles of Taxus mairei are collected and air-dried in the shade.

-

The dried needles are ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is exhaustively extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude ethanol extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The taxane diterpenoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the fractions containing the target compound is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

The final purification is typically performed by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column, to yield pure this compound.

5. Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), and high-resolution mass spectrometry (HR-MS).

Biological Activity and Signaling Pathway

Taxanes, as a class of compounds, are well-established as potent anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Mechanism of Action of Taxanes

Taxanes bind to the β-tubulin subunit of microtubules, which are key components of the cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. The stabilization of microtubules disrupts the normal dynamic instability required for various cellular processes, most critically, the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Below is a diagram illustrating the general signaling pathway for taxane-induced apoptosis.

References

An In-depth Technical Guide to 5-Acetyltaxachitriene A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for their potent cytotoxic activities. Isolated from the needles of the Chinese yew, Taxus mairei, this molecule presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols relevant to its isolation and characterization. While specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature, this guide includes general methodologies for assessing the cytotoxicity of related taxane compounds, offering a framework for future research into its therapeutic potential.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and potential formulation in research and development settings. Data has been compiled from reputable chemical databases.[1][]

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₄ | PubChem[1] |

| Molecular Weight | 678.7 g/mol | PubChem[1] |

| IUPAC Name | (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate (B1210297) | PubChem[1] |

| CAS Number | 187988-48-3 | PubChem[1] |

| Appearance | Powder | BOC Sciences[] |

| Purity | >98% | BOC Sciences |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | BOC Sciences[] |

| Storage | Store at -20°C | BOC Sciences[] |

| Boiling Point (Predicted) | 687.5 ± 55.0 °C at 760 mmHg | BOC Sciences |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | BOC Sciences |

| XLogP3-AA (Predicted) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 14 | PubChem[1] |

| Rotatable Bond Count | 15 | PubChem[1] |

| Exact Mass | 678.28875614 Da | PubChem[1] |

Experimental Protocols

General Isolation and Purification of Taxanes from Taxus Species

Figure 1. General workflow for the isolation of taxanes from Taxus species.

Methodology:

-

Extraction: Air-dried and powdered needles of Taxus mairei are extracted with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The organic layers are combined and concentrated.

-

Column Chromatography: The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate different fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column to yield pure this compound.

Spectroscopic Characterization

Detailed experimental 1H NMR, 13C NMR, and mass spectrometry data for this compound are not available in the searched literature. However, the general procedures for obtaining such data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra would be recorded on a Bruker Avance spectrometer (typically at 400 or 500 MHz for 1H and 100 or 125 MHz for 13C).

-

The sample would be dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

This analysis would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.

General Protocol for Cytotoxicity Assessment (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a further 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Biological Activity and Signaling Pathways

While many taxanes exhibit potent anti-cancer activity through the stabilization of microtubules, leading to cell cycle arrest and apoptosis, specific studies detailing the biological activity and the affected signaling pathways of this compound are currently lacking in the public domain. Future research should focus on evaluating its cytotoxic effects against a panel of cancer cell lines and elucidating its mechanism of action, including its potential interactions with tubulin and its influence on key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

Conclusion

This compound is a complex natural product with potential for further investigation in the field of drug discovery. This guide provides a summary of its known physical and chemical properties and outlines general experimental procedures for its isolation, characterization, and the assessment of its cytotoxic potential. The lack of specific biological data highlights the need for further research to fully understand the therapeutic promise of this unique taxane. The methodologies and data presented herein offer a valuable resource for researchers embarking on the study of this compound and other novel taxane diterpenoids.

References

An In-depth Technical Guide to 5-Acetyltaxachitriene A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent cytotoxic activities. Isolated from the needles of the Chinese yew, Taxus mairei, this molecule presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols relevant to its isolation and characterization. While specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature, this guide includes general methodologies for assessing the cytotoxicity of related taxane compounds, offering a framework for future research into its therapeutic potential.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and potential formulation in research and development settings. Data has been compiled from reputable chemical databases.[1][]

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₄ | PubChem[1] |

| Molecular Weight | 678.7 g/mol | PubChem[1] |

| IUPAC Name | (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | PubChem[1] |

| CAS Number | 187988-48-3 | PubChem[1] |

| Appearance | Powder | BOC Sciences[] |

| Purity | >98% | BOC Sciences |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | BOC Sciences[] |

| Storage | Store at -20°C | BOC Sciences[] |

| Boiling Point (Predicted) | 687.5 ± 55.0 °C at 760 mmHg | BOC Sciences |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | BOC Sciences |

| XLogP3-AA (Predicted) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 14 | PubChem[1] |

| Rotatable Bond Count | 15 | PubChem[1] |

| Exact Mass | 678.28875614 Da | PubChem[1] |

Experimental Protocols

General Isolation and Purification of Taxanes from Taxus Species

Figure 1. General workflow for the isolation of taxanes from Taxus species.

Methodology:

-

Extraction: Air-dried and powdered needles of Taxus mairei are extracted with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The organic layers are combined and concentrated.

-

Column Chromatography: The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate different fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column to yield pure this compound.

Spectroscopic Characterization

Detailed experimental 1H NMR, 13C NMR, and mass spectrometry data for this compound are not available in the searched literature. However, the general procedures for obtaining such data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra would be recorded on a Bruker Avance spectrometer (typically at 400 or 500 MHz for 1H and 100 or 125 MHz for 13C).

-

The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

This analysis would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.

General Protocol for Cytotoxicity Assessment (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a further 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Biological Activity and Signaling Pathways

While many taxanes exhibit potent anti-cancer activity through the stabilization of microtubules, leading to cell cycle arrest and apoptosis, specific studies detailing the biological activity and the affected signaling pathways of this compound are currently lacking in the public domain. Future research should focus on evaluating its cytotoxic effects against a panel of cancer cell lines and elucidating its mechanism of action, including its potential interactions with tubulin and its influence on key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

Conclusion

This compound is a complex natural product with potential for further investigation in the field of drug discovery. This guide provides a summary of its known physical and chemical properties and outlines general experimental procedures for its isolation, characterization, and the assessment of its cytotoxic potential. The lack of specific biological data highlights the need for further research to fully understand the therapeutic promise of this unique taxane. The methodologies and data presented herein offer a valuable resource for researchers embarking on the study of this compound and other novel taxane diterpenoids.

References

Unveiling the Spectroscopic Signature of 5-Acetyltaxachitriene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyltaxachitriene A, a bicyclic taxane (B156437) diterpenoid isolated from the needles of the Chinese Yew, Taxus mairei. The structural elucidation of this complex natural product relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data and the experimental protocols utilized for their acquisition, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data

The structural identity of this compound was established through extensive analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry. While the complete raw data is found in the original research publication, this guide presents the key quantitative findings in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shift assignments for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not publicly available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not publicly available in the searched resources. |

Note: The specific chemical shifts, multiplicities, and coupling constants are crucial for the complete structural assignment and are typically reported in the primary literature. Despite extensive searching, the specific numerical data from the original publication, "Bicyclic Taxane With A Verticillene Skeleton From the Needles of Chinese Yew, Taxus Mairei," could not be retrieved from the available resources.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Interpretation |

| Data not publicly available in the searched resources. |

Note: High-resolution mass spectrometry (HRMS) data would provide the exact mass, which is used to confirm the molecular formula (C₃₄H₄₆O₁₄).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies for the isolation and spectroscopic analysis of taxane diterpenoids like this compound.

Isolation of this compound

The isolation of this compound from Taxus mairei needles typically involves the following steps:

-

Extraction: Dried and powdered needles of Taxus mairei are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fraction containing the target compound is further purified using a series of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: To separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove pigments and other high molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the compound to achieve high purity.

-

NMR Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers. Key experimental parameters include:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for taxane diterpenoids.

-

Spectrometers: Bruker or Jeol spectrometers operating at frequencies of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR are typically used.

-

Techniques: In addition to standard 1D ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like taxoids.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers are used to separate ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Data is typically acquired in both positive and negative ion modes to obtain comprehensive information about the molecular ion and fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of natural products.

This guide provides a foundational understanding of the spectroscopic data and experimental methodologies related to this compound. For definitive and detailed quantitative data, researchers are encouraged to consult the original peer-reviewed scientific literature.

Unveiling the Spectroscopic Signature of 5-Acetyltaxachitriene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyltaxachitriene A, a bicyclic taxane diterpenoid isolated from the needles of the Chinese Yew, Taxus mairei. The structural elucidation of this complex natural product relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data and the experimental protocols utilized for their acquisition, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data

The structural identity of this compound was established through extensive analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry. While the complete raw data is found in the original research publication, this guide presents the key quantitative findings in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shift assignments for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not publicly available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not publicly available in the searched resources. |

Note: The specific chemical shifts, multiplicities, and coupling constants are crucial for the complete structural assignment and are typically reported in the primary literature. Despite extensive searching, the specific numerical data from the original publication, "Bicyclic Taxane With A Verticillene Skeleton From the Needles of Chinese Yew, Taxus Mairei," could not be retrieved from the available resources.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Interpretation |

| Data not publicly available in the searched resources. |

Note: High-resolution mass spectrometry (HRMS) data would provide the exact mass, which is used to confirm the molecular formula (C₃₄H₄₆O₁₄).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies for the isolation and spectroscopic analysis of taxane diterpenoids like this compound.

Isolation of this compound

The isolation of this compound from Taxus mairei needles typically involves the following steps:

-

Extraction: Dried and powdered needles of Taxus mairei are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fraction containing the target compound is further purified using a series of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: To separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove pigments and other high molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the compound to achieve high purity.

-

NMR Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers. Key experimental parameters include:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for taxane diterpenoids.

-

Spectrometers: Bruker or Jeol spectrometers operating at frequencies of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR are typically used.

-

Techniques: In addition to standard 1D ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like taxoids.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers are used to separate ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Data is typically acquired in both positive and negative ion modes to obtain comprehensive information about the molecular ion and fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of natural products.

This guide provides a foundational understanding of the spectroscopic data and experimental methodologies related to this compound. For definitive and detailed quantitative data, researchers are encouraged to consult the original peer-reviewed scientific literature.

Biological Activity of 5-Acetyltaxachitriene A: A Technical Overview and Research Perspective

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the biological activity of 5-Acetyltaxachitriene A. Extensive searches of scientific literature and chemical databases have revealed a significant gap in publicly available information on the specific biological effects of this compound. While this compound has been identified as a natural product isolated from the needles of Taxus mairei, a yew species known for producing a variety of bioactive taxane (B156437) diterpenoids, its specific cytotoxic, anti-cancer, or other biological activities have not been detailed in the accessible scientific literature.

This document, therefore, aims to provide a comprehensive overview of the relevant scientific context, including the known biological activities of related compounds from Taxus mairei, standard experimental protocols for assessing cytotoxicity, and the signaling pathways commonly implicated in the action of taxane-class molecules. This information is intended to serve as a valuable resource for researchers interested in initiating studies on this compound.

Context: The Taxane Landscape of Taxus mairei

Taxus mairei is a rich source of taxane diterpenoids, a class of compounds renowned for their potent anti-cancer properties. The most famous member of this class, Paclitaxel (Taxol), is a widely used chemotherapeutic agent. While specific data for this compound is unavailable, numerous other taxanes isolated from Taxus mairei have been evaluated for their cytotoxic effects against various cancer cell lines. Understanding the activity of these related compounds provides a critical framework for postulating the potential bioactivity of this compound.

Quantitative Cytotoxicity Data for Selected Taxanes from Taxus spp.

The following table summarizes the cytotoxic activities (IC50 values) of several taxane compounds, illustrating the typical potency range and cellular targets of this class of molecules. It is important to note that these data are for compounds structurally related to this compound, and not for the compound itself.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Taxumairone A | Human Colon Carcinoma | ~0.1 µg/mL | [1] |

| Cephalomannine | Various | 1.458–1.499 µg/mL | [2][3] |

| Paclitaxel | Various Tumor Cells | 0.0025 - 0.0075 | [2] |

| Unnamed Taxane (13) | A2780/TAX (Taxol-resistant ovarian) | 0.19 | [4] |

| Flavonoids (extract) | MDA-MB-231 (Breast) | 55.51 - 82.75 µg/mL* | [2][3] |

*Note: Original data presented in µg/mL; conversion to µM requires molecular weight which may vary.

Standard Experimental Protocols for Cytotoxicity Assessment

Should this compound become available for biological evaluation, a standard approach would involve a series of in vitro assays to determine its cytotoxic and anti-proliferative effects. The following are detailed methodologies for key experiments that would be appropriate for such an investigation.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the effect of this compound on the viability and proliferation of cancer cells.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

b) Lactate Dehydrogenase (LDH) Release Assay

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

-

Apoptosis Assays

Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

a) Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Potential Signaling Pathways

Taxanes, as a class, are well-characterized microtubule-stabilizing agents. Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which disrupts the dynamic instability of microtubules. This leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. While the specific pathways affected by this compound are unknown, a general understanding of taxane-induced signaling can guide future research.

A key signaling cascade initiated by taxane-induced mitotic arrest involves the activation of the Spindle Assembly Checkpoint (SAC), which prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged mitotic arrest triggers a cascade of events leading to apoptosis, often involving the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.

Visualizations: Workflows and Pathways

The following diagrams are provided to illustrate the general experimental workflows and signaling pathways discussed. These are representative models and are not based on experimental data for this compound.

Caption: General workflow for in vitro cytotoxicity assessment of a novel compound.

Caption: A simplified, representative signaling pathway for taxane-induced apoptosis.

Conclusion and Future Directions

References

- 1. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cultivation and Pharmacological Activities of Taxus mairei | Encyclopedia MDPI [encyclopedia.pub]

- 4. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 5-Acetyltaxachitriene A: A Technical Overview and Research Perspective

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the biological activity of 5-Acetyltaxachitriene A. Extensive searches of scientific literature and chemical databases have revealed a significant gap in publicly available information on the specific biological effects of this compound. While this compound has been identified as a natural product isolated from the needles of Taxus mairei, a yew species known for producing a variety of bioactive taxane diterpenoids, its specific cytotoxic, anti-cancer, or other biological activities have not been detailed in the accessible scientific literature.

This document, therefore, aims to provide a comprehensive overview of the relevant scientific context, including the known biological activities of related compounds from Taxus mairei, standard experimental protocols for assessing cytotoxicity, and the signaling pathways commonly implicated in the action of taxane-class molecules. This information is intended to serve as a valuable resource for researchers interested in initiating studies on this compound.

Context: The Taxane Landscape of Taxus mairei

Taxus mairei is a rich source of taxane diterpenoids, a class of compounds renowned for their potent anti-cancer properties. The most famous member of this class, Paclitaxel (Taxol), is a widely used chemotherapeutic agent. While specific data for this compound is unavailable, numerous other taxanes isolated from Taxus mairei have been evaluated for their cytotoxic effects against various cancer cell lines. Understanding the activity of these related compounds provides a critical framework for postulating the potential bioactivity of this compound.

Quantitative Cytotoxicity Data for Selected Taxanes from Taxus spp.

The following table summarizes the cytotoxic activities (IC50 values) of several taxane compounds, illustrating the typical potency range and cellular targets of this class of molecules. It is important to note that these data are for compounds structurally related to this compound, and not for the compound itself.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Taxumairone A | Human Colon Carcinoma | ~0.1 µg/mL | [1] |

| Cephalomannine | Various | 1.458–1.499 µg/mL | [2][3] |

| Paclitaxel | Various Tumor Cells | 0.0025 - 0.0075 | [2] |

| Unnamed Taxane (13) | A2780/TAX (Taxol-resistant ovarian) | 0.19 | [4] |

| Flavonoids (extract) | MDA-MB-231 (Breast) | 55.51 - 82.75 µg/mL* | [2][3] |